molecular formula C22H22N4O3S B453115 ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453115
M. Wt: 422.5g/mol
InChI Key: WOXNGQOHJNNGCH-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring, a thiazolopyrimidine core, and various functional groups, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the thiazolopyrimidine core: This step often involves the cyclization of appropriate intermediates, such as thioureas and α,β-unsaturated carbonyl compounds, under thermal or catalytic conditions.

    Introduction of the ester group: The esterification reaction can be carried out using standard methods, such as Fischer esterification, involving the reaction of carboxylic acids with alcohols in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigating its biological activity, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:

  • ETHYL 2-[(Z)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
  • ETHYL 2-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(4-METHOXYPHENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5g/mol

IUPAC Name

ethyl (2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O3S/c1-5-29-21(28)18-14(3)23-22-26(19(18)15-9-7-6-8-10-15)20(27)17(30-22)11-16-12-25(4)24-13(16)2/h6-12,19H,5H2,1-4H3/b17-11-

InChI Key

WOXNGQOHJNNGCH-BOPFTXTBSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C)C)S2)C

Origin of Product

United States

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